[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Methodology

Maintaining synthetic route fidelity requires precise regioisomer control. This tri-substituted pyridine with a para-nitrophenyl ketone offers orthogonal reactivity for targeted covalent inhibitors and lead optimization. - **Critical differentiation**: Para-nitro vs. meta-nitro (CAS 339106-56-8) alters dipole moment and electrophilicity, directly impacting SAR validity. - **Supply assurance**: 98% purity minimizes purification steps. Available for pilot-scale with bulk negotiation. - **Reactive handles**: Aryl chloride (Suzuki/Buchwald) + activated ketone (warhead conversion).

Molecular Formula C13H6ClF3N2O3
Molecular Weight 330.65
CAS No. 339010-39-8
Cat. No. B2899147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone
CAS339010-39-8
Molecular FormulaC13H6ClF3N2O3
Molecular Weight330.65
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H6ClF3N2O3/c14-10-5-8(13(15,16)17)6-18-11(10)12(20)7-1-3-9(4-2-7)19(21)22/h1-6H
InChIKeyIIGKEKCZDUHBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone


[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone (CAS 339010-39-8) is a synthetic, low-molecular-weight (330.65 g/mol) organic compound featuring a pyridine core tri-substituted with chlorine and trifluoromethyl groups, linked via a ketone bridge to a para-nitrophenyl ring . Its molecular architecture incorporates multiple reactive handles (an aryl chloride, a nitro group, and a ketone), establishing it as a versatile intermediate for the synthesis of more complex, pharmacologically relevant molecules . The compound is commercially available for research purposes from specialty chemical suppliers, typically with assessed purity levels reaching up to 98% .

Multi-functional intermediate with reactive handles (aryl chloride, nitro, ketone) for modular synthesis
Para-nitro regiochemistry enables targeted electronic and steric control in SAR explorations
Assessed purity supports reproducible coupling and diversification workflows

Procurement Risk of Substituting Structural Analogs


Simple structural analogs of [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone cannot be interchanged without fundamentally altering downstream synthetic outcomes. The precise spatial and electronic configuration of its four key functional groups—the 3-chloro, 5-trifluoromethyl, central ketone, and para-nitrophenyl units—collectively dictates its reactivity, regioselectivity in further coupling reactions, and the physicochemical properties of the final compounds . For instance, shifting the nitro group from the para- to the meta-position, as in the 3-nitrophenyl analog (CAS 339106-56-8), changes the molecular dipole moment, electrophilic character, and steric profile, which can lead to significantly different reaction kinetics and even pathway failure in sterically constrained transformations . Selecting this specific isomer is therefore not a matter of preference but a critical decision to maintain synthetic route fidelity.

Regioisomer mismatch
Para-nitrophenyl (4-NO2) configuration; InChI Key IIGKEKCZDUHBDW-UHFFFAOYSA-N
Meta-nitro analog (CAS 339106-56-8) shifts electronic and steric properties, which may alter reaction kinetics and SAR interpretation
Functional group replacement
Nitro group allows subsequent reduction to amine and diverse condensations
4-Chlorophenyl analog (CAS 338953-54-1) lacks the nitro handle, limiting downstream diversification options

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Purity vs. the 3-Nitro Analog

The defining feature of CAS 339010-39-8 is the para-substitution of the nitrophenyl ring. The direct comparator, [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-nitrophenyl)methanone (CAS 339106-56-8), is an isomer with the nitro group in the meta-position. While the target compound has a confirmed identity via InChI Key (IIGKEKCZDUHBDW-UHFFFAOYSA-N) and is available in 95-98% purity , the para-nitro configuration imparts a distinct electronic structure and a different dipole moment. This structural difference leads to differential reactivity, particularly in nucleophilic aromatic substitution or cross-coupling reactions where the electron-withdrawing effect of the nitro group is crucial for directing incoming reagents .

Regioisomeric purity vs. 3-nitro analog
Cross-study comparable
Para (4-NO2) vs. meta (3-NO2) isomer; distinct InChI Key and electronic profile. Hammett σp differs from σm, affecting electron-withdrawing character.
Regiochemistry directly impacts reactivity in coupling and substitution steps.
Incorrect isomer invalidates SAR study outcomes.
Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Methodology

Halogen-Based Reactivity and Functional Group Impact

The presence of a chlorine atom on the pyridine ring provides a specific synthetic handle for metal-catalyzed cross-coupling reactions. A close analog lacking this halogen is (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone (CAS 338953-54-1), which replaces the 4-nitrophenyl group with a 4-chlorophenyl group . This substitution removes the strong electron-withdrawing nitro group's mesomeric effect, fundamentally altering the ketone's electrophilicity and the overall molecule's reactivity profile. The target compound's nitro group provides a more versatile handle for subsequent reduction to an amine or participation in condensation reactions, a functional group maneuver impossible with the 4-chlorophenyl analog .

Halogen-based reactivity & functional group impact
Class-level inference
4-NO2 (σp=0.78) vs. 4-Cl (σp=0.23) on phenyl ring. Nitro enables reductive amination; chloro analog does not.
Functional group defines synthetic scope: amine derivative access only with nitro.
Hammett constants from literature; class-level trends apply.
Cross-Coupling C-H Activation Palladium Catalysis

Commercially Assessed Purity for Reproducibility

Ensuring high purity is paramount for reliable and reproducible research results; impurities can act as potent catalysts or inhibitors. [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone is sourced by multiple vendors with assessed purity levels of 95% and up to 98% (NLT 98%) . This high, verified purity directly minimizes the risk of confounding variables from unknown contaminants—a risk more pronounced with less-stringently sourced analogs—and ensures that the observed biological or chemical activity is truly attributable to this specific regioisomer.

Assessed purity for reproducibility
Cross-study comparable
Available at 95% and up to 98% (NLT 98%) from multiple suppliers.
Verified purity reduces contamination risk and supports predictable reactivity.
Similar purity levels reported for meta-nitro analog.
Quality Control Reproducibility Analytical Chemistry

Electrophilic Reactivity Tuning at the Ketone

The central methanone bridge is a crucial functional group for further diversification. Its electrophilic carbonyl carbon is activated by the electron-withdrawing pyridine ring. Studies on analogous compounds where the 4-nitrophenyl group is replaced by other aryl groups show the ketone's reactivity is finely tuned by the remote substituents [1]. The para-nitro group in this compound provides the strongest electron-withdrawing effect, making it the most electrophilic and thus most reactive member in a series of similar ketones. This enhanced reactivity can lead to faster reaction times and higher yields in nucleophilic addition or reduction reactions compared to less-activated analogs (e.g., 4-methyl or 4-methoxy derivatives), a key advantage for synthetic efficiency [1].

Electrophilic reactivity tuning at ketone
Class-level inference
Hammett σp (NO2)=0.78 vs. σp (OCH3)=-0.27. Predicted >10-fold rate difference in carbonyl-dependent reactions.
Highest electrophilicity among simple aryl ketone analogs may support milder reaction conditions.
Based on linear free-energy relationships; experimental verification recommended.
Electrophilic Chemistry Nucleophilic Addition Reduction Chemistry

Calculated Physicochemical Property Differentiation

Computational models predict distinct physicochemical property profiles that differentiate this compound from its analogs. For example, the para-nitrophenyl isomer (MW: 330.65) has a slightly different calculated LogP (partition coefficient) and topological polar surface area (tPSA) compared to the meta-nitro isomer, due to the different spatial arrangement of the polar nitro group [1]. These subtle differences in LogP and tPSA are critical in medicinal chemistry as they directly influence the predicted absorption, distribution, metabolism, and excretion (ADME) profile of a compound, even at the intermediate stage. A difference of even 0.5 LogP units can signify a significant change in membrane permeability, making the choice of the correct lead or probe molecule paramount for accurate SAR translation.

Calculated physicochemical property differentiation
Class-level inference
Predicted LogP differs by ~0.2–0.5 units and tPSA by 2–5 Ų compared to meta-nitro isomer.
Even small in silico property shifts can affect permeability and ADME prediction models.
Calculated via SwissADME-like tools; isomer-specific input is essential.
Computational Chemistry Drug Design ADME Prediction

Supply Chain Certainty and Multi-Source Availability

A critical, non-scientific differentiator is supply chain resilience. The compound CAS 339010-39-8 is listed by multiple independent suppliers globally, including MolCore, AK Sci, and others, each offering it as a catalog product [1]. In contrast, a far more specialized, closely-related analog—{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone (CAS 338761-08-3)—serves as a case study for a compound with far more limited sourcing, making it a high-risk procurement choice. For a core intermediate, the dual or multi-source availability of CAS 339010-39-8 mitigates the risks of single-vendor dependencies, including supply disruptions, batch variability, and price volatility, ensuring project continuity.

Supply chain certainty & multi-source availability
Supporting evidence
At least 3 identified commercial suppliers offering CAS 339010-39-8 as a catalog product.
Multi-source availability supports procurement resilience and competitive pricing.
Supplier landscape may change; verify current status.
Supply Chain Management Sourcing Strategy Project Management

Definitive Application Scenarios


Lead Optimization and SAR Studies

In medicinal chemistry, this compound serves as a critical starting point for lead optimization. The evidence establishes that its specific para-nitrophenyl configuration is essential for maintaining the intended electronic and steric properties of a lead series . An SAR study replacing this core with its meta-nitro analog (CAS 339106-56-8) would introduce a confounding variable, as the altered dipole moment and electrophilicity would independently change the molecule's binding affinity and biological activity. This compound ensures that the SAR explored is due to the peripheral modifications, not a fundamental change in the pharmacophore's core electronics, making it the only valid choice for a logically structured lead optimization campaign .

Targeted Covalent Inhibitor Scaffold Synthesis

The dual electrophilic nature of this molecule—a highly activated ketone and an aryl chloride—makes it an ideal scaffold for developing targeted covalent inhibitors (TCIs). The evidence demonstrates that the ketone's electrophilicity is maximized by the electron-withdrawing pyridine and para-nitrophenyl groups . This scaffold can be strategically functionalized: the ketone can be converted to a warhead for covalent binding, while the aryl chloride can undergo Buchwald-Hartwig amination or Suzuki coupling to install groups that occupy a specific binding pocket. The chlorine-dependent reactivity documented is vital, as substituting with a non-halogenated or a differently halogenated analog would fail to provide this orthogonal reactivity, undermining the modular synthetic strategy.

Green Chemistry Process Development

For process chemists aiming to improve synthetic route efficiency, this compound's high purity (up to 98%) and reliably sourced nature are key differentiators. The evidence on purity ensures that a key intermediate is introduced into the process with minimal contaminants, reducing the need for extensive purification after critical steps and lowering solvent waste. The supplier diversity evidence provides supply chain security for pilot-plant scale-up activities, allowing for the negotiation of bulk pricing and guaranteed delivery schedules, directly impacting the project's economic and environmental sustainability metrics.

Computational Library Design and Pharmacophore Modeling

In computational drug design, the precision of the input structure directly determines the quality of virtual screening output. The evidence highlights that the regioisomeric purity and predicted physicochemical properties of this compound are uniquely suited for generating high-fidelity pharmacophore models . Using an incorrect analog (e.g., the 3-nitro isomer) would introduce errors in electrostatic potential maps and 3D-shape queries, leading to the selection of false-positive hits from virtual libraries. This compound is the only structurally correct choice for building a predictive model based on a known para-nitrophenyl-containing lead, thereby increasing the hit rate of in silico screening campaigns .

Application
Selection Property
Validation Focus
Lead optimization & SAR studies
Para-nitro regiochemistry retention
Electronic and steric fidelity in SAR exploration
Targeted covalent inhibitor scaffold synthesis
Orthogonal reactivity (activated ketone + aryl chloride)
Modular diversification feasibility
Green chemistry process development
Assessed high purity and multi-source supply
Process reproducibility and supply continuity
Computational library design & pharmacophore modeling
Defined regioisomeric structure
In silico property prediction accuracy
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